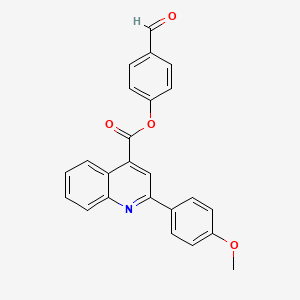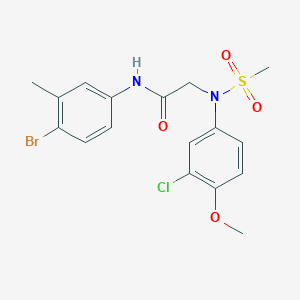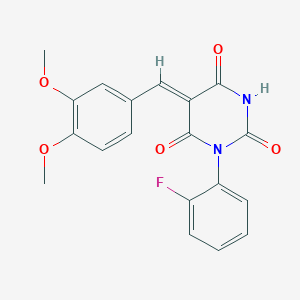
4-formylphenyl 2-(4-methoxyphenyl)-4-quinolinecarboxylate
Overview
Description
4-formylphenyl 2-(4-methoxyphenyl)-4-quinolinecarboxylate, also known as FMQC, is a synthetic organic compound that belongs to the class of quinoline-based molecules. It has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. In
Scientific Research Applications
4-formylphenyl 2-(4-methoxyphenyl)-4-quinolinecarboxylate has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, it has been evaluated for its anticancer, anti-inflammatory, and antiviral properties. In biochemistry, it has been used as a fluorescent probe for studying protein-DNA interactions and DNA damage. In pharmacology, it has been tested for its potential as a drug candidate for various diseases such as Alzheimer's, Parkinson's, and Huntington's.
Mechanism of Action
The mechanism of action of 4-formylphenyl 2-(4-methoxyphenyl)-4-quinolinecarboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cellular processes such as DNA replication, transcription, and cell cycle progression. It has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
4-formylphenyl 2-(4-methoxyphenyl)-4-quinolinecarboxylate has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis, leading to cell death. In animal models, it has been shown to reduce inflammation, oxidative stress, and neurodegeneration. However, more studies are needed to fully understand its effects on human health.
Advantages and Limitations for Lab Experiments
4-formylphenyl 2-(4-methoxyphenyl)-4-quinolinecarboxylate has several advantages for lab experiments, including its ease of synthesis, high purity, and stability. However, it also has some limitations, such as its low solubility in water and potential toxicity at high concentrations. Therefore, careful consideration should be given to its use in lab experiments.
Future Directions
There are several future directions for the research and development of 4-formylphenyl 2-(4-methoxyphenyl)-4-quinolinecarboxylate. One potential direction is the optimization of its chemical structure to enhance its efficacy and reduce its toxicity. Another direction is the evaluation of its potential as a diagnostic tool for various diseases. Furthermore, more studies are needed to fully understand its mechanism of action and its effects on human health.
In conclusion, 4-formylphenyl 2-(4-methoxyphenyl)-4-quinolinecarboxylate is a synthetic organic compound that has been extensively studied for its potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a drug candidate and diagnostic tool for various diseases.
properties
IUPAC Name |
(4-formylphenyl) 2-(4-methoxyphenyl)quinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO4/c1-28-18-12-8-17(9-13-18)23-14-21(20-4-2-3-5-22(20)25-23)24(27)29-19-10-6-16(15-26)7-11-19/h2-15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHIJCZHWNUDAAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OC4=CC=C(C=C4)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-biphenylyl)imidazo[2,1-a]isoquinoline](/img/structure/B3678925.png)
![N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-methyl-3-nitrobenzamide](/img/structure/B3678937.png)
![4-ethoxy-N-{[(3-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B3678942.png)
![2-({4-[(benzylthio)methyl]benzoyl}amino)benzoic acid](/img/structure/B3678955.png)

![3-bromo-4-ethoxy-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B3678965.png)
![N-({[4-(1H-benzimidazol-2-yl)phenyl]amino}carbonothioyl)-3-bromo-4-ethoxybenzamide](/img/structure/B3678966.png)
![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-chloro-4-ethoxybenzamide](/img/structure/B3678968.png)


![N~2~-(3-chlorophenyl)-N~1~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3678997.png)
![N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-2-nitrobenzamide](/img/structure/B3679013.png)
![N-({[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B3679015.png)
![N-{4-[(4-benzyl-1-piperidinyl)carbonyl]benzyl}-N-(3,4-dimethylphenyl)methanesulfonamide](/img/structure/B3679019.png)